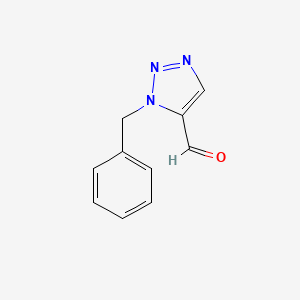

1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPCHGJCSNRESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139454-85-6 | |

| Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of the 1 Benzyl 1h 1,2,3 Triazole 5 Carbaldehyde Moiety

Transformations Involving the Carbaldehyde Functional Group

The aldehyde moiety attached to the C5 position of the 1-benzyl-1H-1,2,3-triazole ring is the primary center of reactivity, enabling a range of transformations that are fundamental in organic synthesis. These reactions include nucleophilic additions, oxidations, reductions, and condensations, each providing a pathway to novel triazole derivatives.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group in 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, leading to the formation of a diverse array of derivatives. The triazole ring itself can influence the reaction through electronic effects and by participating in non-covalent interactions such as hydrogen bonding and π-π stacking, which can affect the binding affinity and orientation of incoming reagents.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the final alcohol product. The steric bulk of the benzyl (B1604629) group at the N1 position may play a role in modulating the accessibility of the aldehyde, potentially influencing reaction rates compared to less hindered analogues. Common nucleophiles used in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, which lead to the formation of secondary alcohols and cyanohydrins, respectively.

Selective Oxidation to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid. This transformation is a common and efficient process in organic synthesis. The existence of the product, 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 103264-49-9), confirms the viability of this oxidative pathway. biosynth.com

While direct oxidation of this specific aldehyde is not extensively detailed in the literature, the oxidation of aldehydes to carboxylic acids is a fundamental organic reaction. Standard oxidizing agents can be employed for this purpose. The synthesis of related 1-substituted-1,2,3-triazole-4-carboxylic acids often proceeds from the corresponding alcohol or ester precursors. nih.govmdpi.com For instance, the oxidation of primary alcohols to formyl-triazoles is achieved using reagents like manganese dioxide (MnO₂) or 2-iodoxybenzoic acid (IBX). mdpi.com It is chemically reasonable to expect that similar, or milder, oxidizing agents would effectively convert the carbaldehyde to the carboxylic acid.

Table 1: Potential Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat |

| Jones reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temp. |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

Reductive Transformations to Alcohols

The carbaldehyde functional group can be selectively reduced to a primary alcohol, yielding (1-benzyl-1H-1,2,3-triazol-5-yl)methanol. This reductive transformation is a key step for introducing a hydroxymethyl group onto the triazole ring. The feasibility of this reaction is supported by the commercial availability of the isomeric product, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, indicating that such alcohols are stable and accessible. scbt.com

Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. Research on the regioselective reduction of 1H-1,2,3-triazole diesters has shown that NaBH₄ is effective in reducing ester groups to alcohols, a transformation that is mechanistically related to aldehyde reduction. mdpi.com LiAlH₄ is a more powerful reducing agent and would also be effective, though it requires anhydrous conditions.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls |

Condensation Reactions for Imines (Schiff Bases)

Condensation of this compound with primary amines provides a direct route to the synthesis of imines, commonly known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). These imine derivatives are valuable intermediates in organic synthesis and have applications in coordination chemistry. mdpi.comfabad.org.tr

The reaction is typically catalyzed by acid or base and is often reversible. The stability of the resulting imine is influenced by the electronic and steric properties of both the aldehyde and the amine components.

Schiff bases derived from this compound are of significant interest in coordination chemistry. The imine nitrogen atom provides a lone pair of electrons that can coordinate to a metal center. When the amine precursor contains additional donor atoms (e.g., oxygen, sulfur, or other nitrogens), the resulting Schiff base can act as a bidentate or polydentate ligand, capable of forming stable chelate complexes with various transition metals. mdpi.comresearchgate.net

For example, condensation with an amino-thiol or an amino-phenol would generate ligands with N,S or N,O donor sets. The triazole ring itself can also participate in coordination, with its nitrogen atoms acting as potential donor sites, further increasing the denticity and complexity of the resulting metal complexes. The formation of stable metal complexes with Schiff base ligands derived from various triazole scaffolds has been reported, highlighting their versatility in constructing novel coordination compounds. researchgate.netnih.gov

The reaction of this compound with a wide range of primary amines affords substituted imines. This general transformation allows for the introduction of diverse functionalities into the final molecule, depending on the structure of the primary amine used. mdpi.com For example, using simple alkylamines or anilines leads to the corresponding N-alkyl or N-aryl imines.

The general synthetic protocol involves mixing the aldehyde and the primary amine in a suitable solvent, often with mild heating and sometimes with a catalyst to facilitate dehydration. mdpi.com The progress of the reaction can be monitored by the disappearance of the aldehyde and the formation of the imine product.

Table 3: Examples of Primary Amines for Schiff Base Formation

| Primary Amine | Resulting Imine Substituent | Potential Application |

|---|---|---|

| Aniline | N-phenyl | Synthesis of conjugated systems |

| Benzylamine | N-benzyl | Introduction of a flexible aryl group |

| Ethanolamine | N-(2-hydroxyethyl) | Formation of N,O-chelating ligands |

Wittig Reactions for Olefinic Derivatives

The aldehyde functionality at the C5 position of this compound is readily susceptible to nucleophilic attack, making it an ideal substrate for the Wittig reaction to generate various olefinic derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), typically generated in situ from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide byproduct, most commonly triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

This methodology has been successfully employed to synthesize a range of stilbene (B7821643) and thienostilbene analogues from 1-substituted-1,2,3-triazole-4-carbaldehydes, a reactivity that is directly comparable to the 5-carbaldehyde isomer. researchgate.netnih.gov The reaction of this compound with various benzylphosphonium ylides leads to the formation of 1-benzyl-5-(styryl)-1H-1,2,3-triazoles. The stereochemistry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. wikipedia.orgsciepub.com

Table 1: Examples of Wittig Olefination with 1-Substituted-1,2,3-triazole-4-carbaldehydes

| Aldehyde Reactant | Phosphonium Salt | Product | Yield (%) | Isomer Ratio (cis:trans) |

| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | Benzyltriphenylphosphonium bromide | 1-Benzyl-4-styryl-1H-1,2,3-triazole | 75 | 21:79 |

| 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbaldehyde | 2-Thienyltriphenylphosphonium bromide | 1-(4-Methoxybenzyl)-4-(2-(thiophen-2-yl)vinyl)-1H-1,2,3-triazole | 85 | Primarily trans |

| 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde | 4-Fluorobenzyltriphenylphosphonium bromide | 1-Allyl-4-(4-fluorostyryl)-1H-1,2,3-triazole | 82 | Primarily trans |

Data is representative and compiled from analogous reactions reported in the literature. researchgate.netnih.govscispace.com

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability and distinct electronic properties. The presence of three nitrogen atoms renders the ring electron-deficient, which significantly influences its reactivity towards both substitution and rearrangement reactions.

The electron-deficient nature of the 1,2,3-triazole ring generally makes it resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing carbaldehyde group at the C5 position further deactivates the ring towards attack by electrophiles. Conversely, this electronic characteristic makes the triazole nucleus susceptible to nucleophilic substitution, particularly at the carbon atoms.

While direct nucleophilic substitution on an unsubstituted triazole ring is challenging, the introduction of a good leaving group, such as a halogen, at the C4 or C5 position facilitates such reactions. For instance, 5-iodo-1,2,3-triazoles are versatile intermediates that can undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of fused heterocyclic systems. rsc.org Although specific examples involving this compound are not prevalent, it is conceivable that conversion of the C4-H bond to a C4-halogen bond would open up pathways for subsequent nucleophilic substitution, provided the aldehyde group is protected or compatible with the reaction conditions.

The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, involving the exchange of substituents between the C4 and C5 positions of the oxazole (B20620) ring. wikipedia.orgchem-station.com However, for the 1,2,3-triazole system, the analogous and more relevant ring-degenerate rearrangement is the Dimroth rearrangement. rsc.orgwikipedia.orgrsc.org

The Dimroth rearrangement is a common isomerization reaction in various heterocyclic systems, including 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This typically occurs in 1-substituted-5-amino-1,2,3-triazoles. The reaction proceeds through a ring-opening mechanism to a diazo intermediate, followed by rotation and ring-closure to yield the rearranged isomer. rsc.orgwikipedia.org While the parent compound this compound itself does not possess the necessary substituent pattern (e.g., an exocyclic amino group) to undergo a classical Dimroth rearrangement, its derivatives can be designed to participate in such transformations. For instance, conversion of the C5-carbaldehyde to an imine, followed by further functionalization, could create a substrate susceptible to this type of rearrangement, providing a route to novel triazole isomers. nih.gov This rearrangement is a powerful tool for generating structural diversity from a common triazole precursor. rsc.orgrsc.org

Cycloaddition Reactions for the Construction of Fused Heterocyclic Architectures

While the Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the quintessential method for synthesizing the 1,2,3-triazole ring, the formed triazole ring itself can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. wikipedia.orgresearchgate.net The electron-deficient nature of the triazole ring allows it to act as a component in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions.

For example, appropriately functionalized 1,2,3-triazoles can act as heterodienes in hetero-Diels-Alder reactions. nih.gov The reactivity of the this compound moiety can be harnessed by converting the aldehyde into a diene system. For instance, a Knoevenagel condensation could elongate the side chain, introducing a conjugated double bond that could participate as a diene in a [4+2] cycloaddition with a suitable dienophile.

Furthermore, intramolecular cycloaddition reactions are a powerful strategy for building fused ring systems. This often involves preparing a 1,2,3-triazole with a reactive dipolarophile or diene tethered to the ring. Starting from this compound, the aldehyde group can be elaborated into a side chain containing an alkyne or alkene. Subsequent intramolecular palladium-catalyzed cyclization, such as a Heck reaction, can then be used to construct fused polycyclic frameworks. rsc.orgresearchgate.net This approach leverages the stability of the triazole core while using the C5-substituent as a handle for further annulation reactions.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 1h 1,2,3 Triazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in 1-benzyl-1H-1,2,3-triazole derivatives can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In the case of 1-benzyl-1,2,3-triazole derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the benzyl (B1604629) and triazole moieties.

Benzyl Protons : The benzylic methylene (B1212753) protons (CH₂) typically appear as a sharp singlet in the range of δ 5.5-5.6 ppm. rsc.org The five protons of the phenyl ring of the benzyl group usually resonate as a multiplet between δ 7.2 and 7.4 ppm, unless there are specific substitution patterns causing further splitting. rsc.orgrsc.org

Triazole Proton : The proton attached to the C5 carbon of the triazole ring (H-5) is highly dependent on the substitution at the C4 position. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, this proton appears as a singlet at approximately δ 7.6-7.8 ppm. rsc.orgnih.gov

Aldehyde Proton : For the target compound, 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde, a distinct singlet for the aldehyde proton (CHO) would be expected at a downfield chemical shift, typically in the region of δ 9-10 ppm, due to the deshielding effect of the carbonyl group.

The precise chemical shifts can be influenced by the solvent used and the nature of other substituents on the triazole ring.

Table 1: Selected ¹H NMR Spectroscopic Data for 1-Benzyl-1H-1,2,3-triazole Derivatives Data presented for illustrative purposes based on published findings.

| Compound | Solvent | CH₂ (s) | Phenyl-H (m) | Triazole-H (s) | Other Signals (ppm) | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 5.58 | 7.29-7.41 | 7.66 | 7.79 (d, 2H, Ar-H) | rsc.org |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 5.58 | 7.30-7.41 | 7.62 | 2.36 (s, 3H, CH₃) | rsc.org |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | CDCl₃ | 5.57 | 7.29-7.40 | 7.69 | 7.74 (d, 2H, Ar-H) | rsc.org |

| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 5.63 | 7.29-7.44 | 7.85 | 8.27 (d, 2H, Ar-H) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule.

Benzyl Carbons : The benzylic methylene carbon (CH₂) signal is typically found around δ 54 ppm. rsc.orgrsc.org The carbons of the attached phenyl ring show signals in the aromatic region (δ 125-135 ppm). rsc.orgresearchgate.net

Triazole Carbons : The two carbon atoms of the triazole ring (C4 and C5) resonate in the aromatic region, with their specific shifts being highly sensitive to the attached substituents. For example, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, C5 appears around δ 119 ppm, while the substituted C4 is further downfield. rsc.org

Aldehyde Carbon : The carbonyl carbon of the carbaldehyde group in the target compound is expected to produce a characteristic signal in the highly deshielded region of the spectrum, typically between δ 180-200 ppm.

Table 2: Selected ¹³C NMR Spectroscopic Data for 1-Benzyl-1H-1,2,3-triazole Derivatives Data presented for illustrative purposes based on published findings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

For complex molecules, one-dimensional NMR spectra can be ambiguous. Two-dimensional (2D) NMR experiments are essential for complete and accurate signal assignment. ugm.ac.id

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the benzyl group's phenyl ring and any couplings involving the aldehyde proton. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal (e.g., from the CH₂, aromatic rings, and triazole ring) to its corresponding carbon signal. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial. It could show correlations from the benzylic CH₂ protons to the C5 of the triazole ring, confirming the benzyl group's attachment point. It would also show a correlation from the aldehyde proton to the C5 carbon, confirming the position of the carbaldehyde group. ugm.ac.id

High-Resolution Mass Spectrometry (HRMS and ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. Electrospray ionization (ESI) is a soft ionization technique commonly used that allows for the analysis of intact molecular ions, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govmdpi.com

This technique is vital for confirming the identity of synthesized compounds. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, the elemental composition can be verified with a high degree of confidence (typically within 5 ppm). For instance, the calculated mass for the protonated molecule of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole ([C₁₈H₂₀N₃ + H]⁺) is 278.1562, which was found to be 278.1567 experimentally, confirming the formula. rsc.org Similarly, for 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the [M+H]⁺ ion was calculated at 281.1038 and found at 281.1039. nih.gov

Table 3: HRMS (ESI-TOF) Data for a 1-Benzyl-1H-1,2,3-triazole Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | C₁₈H₂₀N₃ | [M+H]⁺ | 278.1562 | 278.1567 | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show a combination of characteristic absorption bands.

Aromatic and Alkyl C-H Stretching : Absorption bands above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the benzylic CH₂ group. rsc.org

Carbonyl (C=O) Stretching : A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1740 cm⁻¹. This is a key diagnostic peak for the carbaldehyde functionality.

Aromatic C=C Stretching : Peaks in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the phenyl and triazole rings. rsc.org

Triazole Ring Vibrations : Vibrations associated with the triazole ring, such as N-N=N and C-N stretching, typically appear in the 1000-1300 cm⁻¹ range. rsc.org

C-H Bending : Out-of-plane (=C-H) bending vibrations for the substituted rings appear in the 700-900 cm⁻¹ region. rsc.org

Table 4: Characteristic FT-IR Absorption Bands for a 1-Benzyl-1,2,3-triazole Derivative Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole from KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3133 | Aromatic C-H Stretch | rsc.org |

| 1457 | CH₂ Bending | rsc.org |

| 1221 | N-N=N Stretch | rsc.org |

| 1189 | C-N Stretch | rsc.org |

| 1071, 1048 | Triazole Ring Vibrations | rsc.org |

| 832 | =C-H Out-of-plane Bending | rsc.org |

| 739, 693 | Phenyl Ring C-H Bending | rsc.org |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding.

Studies on derivatives such as 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate reveal key structural features that can be extrapolated to the target compound. nih.gov In this derivative, the triazole and phenyl rings were found to be nearly perpendicular to each other, with a dihedral angle of 89.5°. nih.govresearchgate.net The triazole ring itself is typically planar. nih.gov

The analysis also elucidates how molecules pack in the crystal lattice, often revealing intermolecular forces such as C-H···π interactions or, in the case of the carboxylic acid derivative, strong O-H···O and O-H···N hydrogen bonds that stabilize the crystal structure. nih.govmdpi.com

Table 5: Selected Crystallographic Data for a 1-Benzyl-1H-1,2,3-triazole Derivative Data for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.

| Parameter | Value | Reference |

| Formula | C₁₁H₁₁N₃O₂·H₂O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.5808 (13) | nih.gov |

| b (Å) | 7.4995 (15) | nih.gov |

| c (Å) | 12.337 (3) | nih.gov |

| α (°) | 99.87 (4) | nih.gov |

| β (°) | 93.75 (3) | nih.gov |

| γ (°) | 91.80 (3) | nih.gov |

| Dihedral Angle (Triazole-Phenyl) | 89.5 (3)° | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of this compound and its derivatives, this method serves as a crucial step to verify the empirical formula and assess the purity of the synthesized molecules. rsc.orgekb.eg The technique provides the percentage composition of elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the expected molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound. rsc.org

The analysis is typically performed using an automated elemental analyzer, such as a Thermo Finnigan Flash EA 1112 Series instrument. rsc.org The process involves the combustion of a small, precisely weighed sample at high temperatures, which converts the elements into simple gaseous forms (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.

For the parent compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₉N₃O.

Elemental Analysis of this compound

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 64.16 |

| Hydrogen (H) | 4.85 |

| Nitrogen (N) | 22.45 |

Research on various derivatives of 1-benzyl-1H-1,2,3-triazole consistently includes elemental analysis to confirm their structures. The experimental findings for several related compounds have shown excellent agreement with the calculated values, typically within a ±0.4% margin, which is considered acceptable for confirming the structure of a pure compound. For instance, the elemental analysis was reported for 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a closely related derivative. researchgate.net Similarly, various chalcone and other substituted derivatives have been successfully characterized using this method. rsc.orgscholarsresearchlibrary.com

Below are the elemental analysis data for selected derivatives, demonstrating the application of this technique for compositional verification.

Elemental Analysis Data for Derivatives of this compound

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | C₁₆H₁₃N₃O | C | 72.99 | 72.99 | researchgate.net |

| H | 4.98 | 4.98 | |||

| N | 15.96 | 15.96 | |||

| (E)-4-(5-Cinnamoyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | C₁₉H₁₆N₄O₂ | C | 68.66 | 68.7 | scholarsresearchlibrary.com |

| H | 4.85 | 4.84 | |||

| N | 16.86 | 16.82 | |||

| 1-(4-Chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C₁₆H₁₄ClN₃O | C | 63.68 | 63.99 | rsc.org |

| H | 4.68 | 4.65 | |||

| N | 13.92 | 13.92 | |||

| 4-(4-(tert-Butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole | C₁₉H₂₀N₄O₂ | C | 67.84 | 67.67 | rsc.org |

| H | 5.99 | 5.67 | |||

| N | 16.66 | 16.92 |

Computational and Theoretical Investigations of 1 Benzyl 1h 1,2,3 Triazole 5 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometric structure of molecules. For 1,2,3-triazole systems, DFT calculations elucidate fundamental characteristics that govern their reactivity and interactions.

The electronic character of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting chemical reactivity and electronic transitions. irjweb.com

In analogous substituted 1,2,3-triazole systems, DFT calculations consistently show that the HOMO and LUMO are predominantly localized on the pyrene (B120774) core when attached, but with significant contributions from the triazole and its substituents. nih.gov For this compound, the HOMO is expected to have significant density on the electron-rich benzyl (B1604629) and triazole rings. Conversely, the LUMO is anticipated to be centered on the triazole ring and the electron-withdrawing carbaldehyde group. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Theoretical studies on various triazole derivatives have calculated these energy gaps to understand their electronic behavior and potential as functional materials. ejosat.com.trntu.edu.iq

Table 1: Representative Frontier Orbital Energies from DFT Studies on Analogous Triazole Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-1,2,3-triazole Hybrids | -6.4 to -6.8 | -1.9 to -2.3 | ~4.1 to 4.9 |

| Substituted 1,2,4-Triazole Thiones | ~ -6.0 | ~ -1.5 | ~4.5 |

| 1-Benzyl-1,2,3-triazole Pyrene | Not specified | Not specified | Not specified |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies are instrumental in elucidating the reaction mechanisms that form the 1,2,3-triazole core. The most common synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". derpharmachemica.comresearchgate.net DFT calculations have been used to map the potential energy surface of these reactions, identifying key intermediates and transition states.

For the formation of 1,5-disubstituted 1,2,3-triazoles, computational models propose a stepwise mechanism involving the formation of a copper acetylide intermediate. acs.org The regioselectivity of the reaction, which dictates whether the 1,4 or 1,5 isomer is formed, has been rationalized through the analysis of transition state energies. acs.org These theoretical investigations confirm that steric and electronic factors of the azide (B81097) (e.g., benzyl azide) and the alkyne (e.g., a propargyl aldehyde equivalent) play a crucial role in directing the reaction outcome. acs.orgacs.org

The ability of this compound to interact with other molecules or surfaces is governed by non-covalent forces. Computational methods can map and quantify these interactions. A Hirshfeld surface analysis performed on the closely related 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole revealed the specific contributions of different intermolecular contacts. nih.gov

Key interactions identified include:

C-H···O Hydrogen Bonds : The presence of an oxygen-containing group (like the carbaldehyde in the target molecule) allows for non-conventional hydrogen bonds, which are crucial for crystal packing and molecular recognition. nih.gov

Interactions with Biological Residues : A data-mining study of 1,2,3-triazoles in protein co-crystals showed that the triazole ring itself is not just a passive linker but an interactive scaffold, capable of forming diverse noncovalent interactions with amino acid residues. figshare.com

These findings suggest that the benzyl group can engage in π-stacking and hydrophobic interactions, while the triazole nitrogen atoms and the carbaldehyde oxygen can act as hydrogen bond acceptors.

Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction

Beyond DFT, broader quantum chemical calculations provide a deeper understanding of molecular properties. Such methods are used to predict optimized geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. nih.govresearchgate.net For a series of 2-aryl-1,2,3-triazole-4-carboxylic acids, calculations helped to understand the non-coplanarity of the triazole and its substituents and how anionic formation impacts the bond lengths and angles within the triazole ring. nih.gov Similarly, quantum calculations on functionalized 1,2,3-triazoles have been used to assign unresolved NMR signals and identify the most stable conformations in dynamic systems. researchgate.net These approaches can be applied to this compound to predict its three-dimensional structure and spectroscopic signatures.

Structure-Activity Relationship (SAR) Derivation for Molecular Design

Structure-Activity Relationship (SAR) studies are essential for designing molecules with desired biological activities, such as enzyme inhibition. dergipark.org.trpensoft.net For the 1,2,3-triazole scaffold, SAR analyses have revealed key structural features that influence potency.

N-1 Substitution : The substituent at the N-1 position of the triazole ring is critical. Studies on anti-lung cancer agents have shown that a benzyl group at this position is often favorable for activity. nih.gov

C-5 Substitution : The group at the C-5 position (the carbaldehyde in this case) provides a vector for modification. In other triazole series, altering substituents at analogous positions dramatically impacts biological activity, with changes in steric bulk and electronic properties playing a key role. nih.govresearchgate.net

SAR studies on various triazole derivatives indicate that the combination of the N-1 benzyl group and the C-5 carbaldehyde provides a promising framework for further molecular design, where the aldehyde could be a key interaction point or a handle for further synthetic elaboration. nih.govnih.gov

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. pnrjournal.combenthamscience.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how potential drugs might interact with their targets. nih.govacs.orgmdpi.com

For 1,2,3-triazole derivatives, docking studies have successfully predicted binding modes within the active sites of various enzymes, such as xanthine (B1682287) oxidase and cyclin-dependent kinase 2 (CDK2). nih.govacs.org These simulations often reveal a common pattern of interactions:

Hydrogen Bonding : The nitrogen atoms of the 1,2,3-triazole ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors, forming key interactions with amino acid residues like asparagine or serine. nih.govnih.gov

Hydrophobic and π-Stacking Interactions : The benzyl group is well-suited to engage in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine or tryptophan within a receptor's binding pocket. researchgate.net

Table 2: Example Docking Results for Analogous 1,2,3-Triazole-Based Inhibitors

| Target Enzyme | Ligand Class | Docking Score (kcal/mol) | Key Interacting Residues |

| Xanthine Oxidase | Triazole Derivative | -8.36 | HIS 99, ARG 29, ILE 91 |

| Cruzipain | Triazole-based Aldehyde | Not specified | CYS25, GLY66, LEU67 |

| CDK2 | Triazole Hybrid | Not specified | GLU81, LEU83, GLN131 |

| A2A Adenosine Receptor | 1,2,4-Triazole | Not specified | Asn253, Glu169 |

Note: This table aggregates findings from docking studies on various triazole derivatives against different biological targets to illustrate typical results. nih.govacs.orgmdpi.comnih.gov

Docking simulations of this compound would likely show the molecule adopting a conformation that places the benzyl group in a hydrophobic pocket and orients the triazole and aldehyde moieties to form specific hydrogen bonds, thereby anchoring it to a target protein.

Advanced Research Applications of 1 Benzyl 1h 1,2,3 Triazole 5 Carbaldehyde in Materials and Supramolecular Chemistry

Role as a Versatile Organic Building Block in Synthesis

The chemical architecture of 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde, which combines a stable triazole core with a reactive aldehyde group, makes it an exceptionally versatile building block in organic synthesis. The aldehyde functional group serves as a key reaction site for a variety of chemical transformations.

Construction of Complex Organic Molecules

The aldehyde group in this compound is amenable to a range of standard organic reactions, allowing for its elaboration into more complex molecular structures. These reactions are fundamental to its role as a synthetic intermediate. Key transformations include nucleophilic addition, condensation, and reduction, which pave the way for creating a diverse array of derivatives. smolecule.com

Nucleophilic Addition: The aldehyde can react with various nucleophiles, leading to the formation of secondary alcohols or other substituted products.

Condensation Reactions: It readily participates in condensation reactions, particularly with amines, to form imines (Schiff bases). This reaction is crucial for linking the triazole core to other molecular fragments. smolecule.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol using common reducing agents like sodium borohydride (B1222165), providing another avenue for functional group manipulation. smolecule.com

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid, which introduces a new functional handle for further synthesis, such as amide bond formation.

A notable application of this compound's reactivity is in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. For instance, a copper-catalyzed oxidative azide-olefin cycloaddition reaction can be employed to construct these highly functionalized heterocycles, demonstrating the utility of the triazole-carbaldehyde scaffold in building complex molecular diversity. researchgate.net

Table 1: Key Reactions of the Aldehyde Moiety

| Reaction Type | Reagent Example | Product Functional Group |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |

Synthesis of Fused Heterocyclic Ring Systems

The 1,2,3-triazole nucleus, particularly when functionalized with carbonyl groups, is a valuable precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. While direct cyclization from the aldehyde is one possibility, it is often more common to first convert the aldehyde to other functionalities. For example, 1,2,3-triazole dicarbonyl species can react with hydrazine (B178648) hydrate (B1144303) to form fused 1,2,3-triazolo[4,5-d]pyridazines. nih.gov This suggests that this compound, or its dicarbonyl derivative 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde, can serve as a key starting material for such complex heterocycles. nih.govbldpharm.com

Another advanced strategy involves palladium-catalyzed intramolecular cyclization. By introducing an appropriate reactive group elsewhere on the molecule (often via modification of the aldehyde), it is possible to construct fused systems through C-C bond formation, such as direct arylation or Heck reactions. rsc.orgnih.gov This approach provides a powerful method for creating diverse polycyclic frameworks containing a fused 1,2,3-triazole ring. rsc.org

Ligand Design and Coordination Chemistry

The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating moiety for metal ions, making its derivatives highly valuable in the design of ligands for coordination chemistry. researchgate.netnih.gov The presence of the aldehyde group on the this compound scaffold further enhances its utility, allowing for the creation of sophisticated mono- and polydentate ligands.

Metal Complexation via Triazole and Aldehyde Moieties

The 1,2,3-triazole ring contains two nitrogen atoms that are capable of coordinating with metal ions. researchgate.net Specifically, 1,4-disubstituted-1,2,3-triazoles can act as monodentate ligands, typically through the N3 nitrogen atom. researchgate.net Furthermore, the oxygen atom of the aldehyde group can also participate in coordination, allowing the molecule to act as a bidentate ligand, chelating a metal ion through both the triazole's N3-nitrogen and the aldehyde's oxygen. This dual coordination enhances the stability of the resulting metal complexes.

Development of Polydentate Ligands for Metal Ions

A key application of this compound in ligand design is its use as a precursor to more complex, polydentate ligands. The aldehyde group is a versatile handle for introducing additional donor atoms into the molecular structure. A primary method for achieving this is through Schiff base condensation.

Reacting the aldehyde with various amines (e.g., di- or triamines) generates multidentate Schiff base ligands. For example, condensation with 1,3-diaminopropane (B46017) would yield a bis(triazole) ligand capable of binding to a metal center through multiple nitrogen and oxygen atoms. This synthetic flexibility allows for the rational design of ligands that can form stable complexes with a wide range of transition metals. The resulting complexes have applications in areas from catalysis to materials science. researchgate.netrsc.org

Table 2: Ligand Development from this compound

| Starting Material | Reaction Type | Reactant | Ligand Type | Potential Donor Atoms |

| This compound | Condensation | 1,3-Diaminopropane | Schiff Base | N (triazole), N (imine), O (aldehyde precursor) |

| This compound | Reduction & Etherification | - | Ether-Triazole | N (triazole), O (ether) |

| 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid | Amidation | Ethylenediamine | Amide-Triazole | N (triazole), O (carbonyl), N (amide) |

Engineering of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs, such as pore size and functionality, can be tuned by carefully selecting the metal and the organic linker. Triazole-containing compounds are of significant interest as linkers for MOF synthesis due to their ability to form strong, stable bonds with metal centers. alfa-chemistry.com

While this compound itself might not be the direct linker due to the single point of attachment offered by the aldehyde, its derivatives are excellent candidates. By oxidizing the aldehyde to a carboxylic acid, the molecule is transformed into a bifunctional linker capable of bridging metal centers. The resulting 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid contains both the coordinating triazole ring and a carboxylate group, which is a classic functional group used in MOF construction. biosynth.comresearchgate.net

The incorporation of the 1,2,3-triazole moiety into the MOF structure can impart specific properties. For example, the nitrogen-rich environment can enhance gas sorption selectivity, particularly for CO2. rsc.org The ability to substitute the linker, for instance at the C5 position with groups derived from the original aldehyde, allows for the fine-tuning of the framework's properties for applications in gas storage, separation, and catalysis. google.com

Triazole-Based Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting MOF. Triazole-containing ligands are of particular interest due to their high nitrogen content, thermal stability, and ability to form strong coordination bonds with metal centers.

While this compound itself is not typically used directly as a primary linker for MOF synthesis due to the lower coordination affinity of the aldehyde group compared to carboxylates, it serves as a critical synthetic intermediate. The aldehyde functionality can be readily oxidized to the corresponding 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid. This carboxylic acid derivative is an excellent candidate for a MOF linker, capable of bridging metal centers to form robust, porous frameworks. The synthesis of such linkers allows for the precise incorporation of the 1-benzyl-1H-1,2,3-triazole moiety into the MOF structure, imparting specific functionalities to the material. The general versatility of triazole linkers in creating stable and porous carbon materials highlights their potential in catalysis and energy storage applications. beilstein-journals.org

Post-Synthetic Modification of MOFs with Triazole-Functionalized Ligands

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing MOF structure without altering its underlying framework. ontosight.ai This technique allows for the incorporation of functionalities that may not be stable under the conditions of MOF synthesis. The aldehyde group of this compound is ideally suited for PSM.

For instance, MOFs that have been pre-functionalized with primary amine groups on their linkers can undergo Schiff base condensation with the aldehyde group of this compound. This covalent modification results in the grafting of the triazole moiety onto the internal pore surfaces of the MOF, creating a new material with altered chemical and physical properties. This approach provides a versatile and convenient method for modifying MOFs with diverse functional groups. researchgate.net Such modifications can be used to tune the MOF's adsorption selectivity, catalytic activity, or sensing capabilities. Post-synthetic ligand exchange is another straightforward method to incorporate triazole-containing ligands into MOFs, which can even be performed at room temperature. nih.govnih.gov

MOFs as Photoactive Materials and Catalysts (e.g., for CO2 Conversion)

The incorporation of specific organic moieties into MOFs can render them active as photoresponsive materials or as catalysts for important chemical transformations. The 1,2,3-triazole ring, with its unique electronic properties, is a valuable component in the design of such functional MOFs. derpharmachemica.com MOFs constructed from linkers derived from this compound can exhibit interesting photoactive and catalytic behaviors.

The nitrogen-rich triazole groups within the MOF structure can act as Lewis basic sites, which are known to have a high affinity for CO2 molecules. mdpi.comijcsi.pronih.gov This, combined with the Lewis acidic metal sites of the MOF, creates a bifunctional catalyst that can effectively promote the chemical fixation of CO2, for example, in the cycloaddition of CO2 with epoxides to form cyclic carbonates. mdpi.comresearchgate.netampp.org The catalytic activity of such triazole-containing MOFs has been shown to be highly efficient, with the added benefit of size-dependent selectivity based on the pore dimensions of the framework. mdpi.comresearchgate.net Furthermore, the electronic structure of the triazole and benzyl (B1604629) groups can be tuned to absorb light, making these MOFs potential candidates for photocatalysis. derpharmachemica.com The absorption wavelength can be adjusted by substituting different groups on the aromatic rings of the linker. derpharmachemica.com

Catalytic Applications Beyond Metal-Organic Frameworks

The utility of 1-benzyl-1H-1,2,3-triazole derivatives extends beyond their role in MOFs. The triazole core is a key pharmacophore in many biologically active compounds and can participate in various chemical reactions. While the direct use of this compound as a catalyst is not widely reported, its derivatives have been explored in different catalytic contexts. The triazole moiety is known to be important in organocatalysis. nih.gov

The versatile reactivity of the aldehyde group allows for the synthesis of a wide array of derivatives, such as imines, alcohols, and other functional molecules. mdpi.com These derivatives, in turn, can act as ligands for transition metal catalysts or as organocatalysts themselves. For example, imine derivatives synthesized from triazole-4-carbaldehydes have been used as ligands in coordination chemistry. mdpi.com The development of catalytic systems based on the 1-benzyl-1H-1,2,3-triazole scaffold is an emerging area of research with potential applications in fine chemical synthesis.

Development of Functional Materials, including Corrosion Inhibitors

One of the most well-documented and promising applications of 1-benzyl-1H-1,2,3-triazole derivatives is in the field of corrosion inhibition. These compounds have proven to be highly effective in protecting various metals and alloys, particularly steel, from corrosion in acidic environments. mdpi.com The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole and benzyl rings, which can interact with the vacant d-orbitals of the metal atoms. mdpi.com This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com Studies on compounds structurally very similar to this compound, such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT), have demonstrated their excellent performance as mixed-type corrosion inhibitors. mdpi.comresearchgate.netampp.org These compounds significantly reduce the corrosion rate of steel in aggressive media. ampp.org The aldehyde group in this compound, with its oxygen heteroatom, would be expected to contribute favorably to the adsorption process and thus exhibit strong corrosion inhibition properties.

The table below summarizes the inhibition efficiencies of several 1-benzyl-1H-1,2,3-triazole derivatives, highlighting their effectiveness.

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 91.67 | researchgate.net |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Steel Rebar | Synthetic Pore Solution + 2 M NaCl | 3 mM | 85.2 | ampp.org |

| 1,2,3-triazole derived from benzyl alcohol | API 5L X52 Steel | 1 M HCl | 50 ppm | 94.2 | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, prompting a shift away from traditional methods that often involve hazardous reagents and generate significant waste. rsc.org Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic routes to 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde and its analogues.

Key areas of exploration include:

Green Solvents and Catalysts: A major thrust is the replacement of conventional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.comsci-hub.se Research into the use of reusable, heterogeneous catalysts, including metal nanoparticles supported on various matrices, is also a promising direction to enhance the sustainability of the synthesis of 1,4-disubstituted 1,2,3-triazoles. sci-hub.se

Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasound is expected to grow. mdpi.com These techniques often lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and process control. rsc.org The development of a robust flow synthesis protocol for this compound would be a significant step towards its large-scale and sustainable production. rsc.org

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for 1,2,3-Triazoles

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Conventional Batch Synthesis | Often relies on traditional heating and organic solvents. | Well-established procedures. | Higher energy consumption, potential for hazardous waste. |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Reduced reaction times, increased yields. mdpi.com | Scalability can be a concern. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Enhanced reaction rates and yields. mdpi.com | Specialized equipment required. |

| Flow Chemistry | Continuous reaction in a tube or microreactor. | Improved safety, scalability, and control. rsc.org | Initial setup costs can be high. |

| Green Catalysis | Use of reusable and environmentally friendly catalysts. | Reduced waste and improved sustainability. sci-hub.se | Catalyst deactivation and recovery. |

Investigation of Advanced Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the 1,2,3-triazole core and the carbaldehyde group is relatively well-understood, there is still considerable scope for exploring more advanced and unprecedented chemical transformations. Future research in this area will likely focus on uncovering novel reactivity patterns that can be harnessed for the synthesis of complex molecules.

Potential research directions include:

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the benzyl (B1604629) or triazole rings would provide a more atom-economical approach to creating derivatives of this compound.

Novel Cycloaddition Reactions: Investigating the participation of the triazole ring in novel cycloaddition reactions beyond the well-known Huisgen 1,3-dipolar cycloaddition could lead to the discovery of new heterocyclic scaffolds.

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) that incorporate this compound as a key building block would enable the rapid and efficient synthesis of diverse and complex molecular libraries. researchgate.netmdpi.com

Integration into High-Throughput Synthesis and Screening Methodologies

The demand for new bioactive compounds in fields such as drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and screening technologies. rsc.orgplos.org The structural attributes of this compound make it an excellent candidate for integration into these automated platforms.

Future efforts in this domain will likely involve:

Automated Synthesis: Developing automated protocols for the synthesis of a library of derivatives based on the this compound scaffold. This would involve the use of robotic systems to perform reactions in parallel, significantly accelerating the discovery of new compounds. researchgate.net

High-Content Screening: Utilizing high-content screening (HCS) techniques to rapidly evaluate the biological activity of these newly synthesized derivatives in various cellular models. plos.org This can provide valuable information on their mechanism of action and potential therapeutic applications.

Advanced Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. acs.orgnih.gov The application of these in silico methods to this compound is expected to open up new avenues for its application.

Key areas for future computational research include:

QSAR and QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of novel derivatives. slideshare.netresearchgate.net This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

Molecular Docking and Dynamics Simulations: Employing molecular docking and molecular dynamics simulations to investigate the interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govkuleuven.be This can provide insights into their mechanism of action and guide the design of more potent and selective compounds.

De Novo Design: Utilizing computational algorithms for the de novo design of novel molecules based on the this compound scaffold with optimized properties for specific applications.

Cross-Disciplinary Research with Other Scientific Fields

The versatile nature of the 1,2,3-triazole scaffold suggests that this compound has the potential for applications beyond traditional organic and medicinal chemistry. researchgate.net Future research will likely see increased collaboration with other scientific disciplines to explore these untapped possibilities.

Emerging cross-disciplinary research areas include:

Materials Science: Investigating the use of this compound and its derivatives in the development of novel polymers, organic fluorescent materials, and corrosion inhibitors. slideshare.netresearchgate.net The triazole ring is known for its stability and ability to coordinate with metals, making it an attractive component for functional materials.

Chemical Biology: Employing this compound as a molecular probe to study biological processes. Its aldehyde functionality can be used for bioconjugation, allowing it to be attached to proteins or other biomolecules for imaging or functional studies. researchgate.net

Agrochemicals: Exploring the potential of derivatives of this compound as new pesticides or herbicides, leveraging the known biological activity of the triazole class of compounds in agriculture. derpharmachemica.com

Q & A

Q. Experimental Workflow :

Crystallization : Grow single crystals using vapor diffusion (e.g., dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination.

Refinement : SHELXL refines anisotropic displacement parameters, yielding R factors < 0.06 for high-quality data .

Example : The crystal structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (analogous compound) showed a planar triazole ring with a mean C–C bond length of 1.35 Å .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Q. Methodology :

- NMR Validation : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 9.8 ppm for aldehyde protons) with DFT-predicted values (Gaussian09, B3LYP/6-311+G(d,p)). Discrepancies > 0.3 ppm suggest conformational flexibility or solvent effects .

- Crystallographic Cross-Check : Validate tautomeric forms (e.g., aldehyde vs. enol) using X-ray-derived bond lengths (C=O ~1.21 Å) .

Case Study : A 0.5 ppm deviation in ¹³C NMR for the triazole C-5 carbon was traced to incomplete drying of the sample .

Advanced: What strategies optimize the bioactivity of 1-benzyltriazole carbaldehyde derivatives?

Q. Structure-Activity Relationship (SAR) Approaches :

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring enhances antitumor activity (e.g., IC₅₀ = 6.21 µM for PC-3 prostate cancer cells) .

- Hybridization : Conjugating the aldehyde group with pharmacophores (e.g., dibenzodiazepines) improves target binding affinity .

Experimental Validation : MTT assays and molecular docking (AutoDock Vina) correlate substituent effects with bioactivity .

Advanced: How can computational methods elucidate tautomerism in 1-benzyltriazole-5-carbaldehyde?

Q. DFT Workflow :

Geometry Optimization : B3LYP/6-31G(d) calculates equilibrium structures for aldehyde and enol tautomers.

Energy Comparison : The aldehyde form is typically 10–15 kcal/mol more stable due to conjugation with the triazole ring.

Solvent Effects : PCM models (e.g., CHCl₃) shift tautomer equilibrium by stabilizing dipolar intermediates .

Key Insight : Experimental IR (C=O stretch ~1700 cm⁻¹) and XRD data (C=O bond length) validate computational predictions .

Advanced: How should researchers address high R factors during crystallographic refinement?

Q. Troubleshooting Steps :

Data Quality : Ensure I/σ(I) > 2.0 for high-resolution data (e.g., 0.80 Å).

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals (common in triazoles due to planar geometry) .

Disorder Modeling : Split occupancy for disordered benzyl or aldehyde groups.

Example : A structure with R = 0.053 was improved to R = 0.041 by refining anisotropic H-atoms .

Experimental Design: How to systematically synthesize and screen derivatives for antiviral activity?

Q. Protocol :

Library Design : Use parallel synthesis to vary substituents (e.g., benzyl → 4-fluorobenzyl) and aldehyde substituents.

Screening : Perform plaque reduction assays (e.g., against SARS-CoV-2) at 10 µM concentration.

Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding to viral protease targets .

Case Study : 2-(1-Benzyltriazol-4-yl)-1,4,5,6-tetrahydropyrimidine showed 80% inhibition of viral replication .

Data Contradiction: How to interpret conflicting melting points for triazole carbaldehyde derivatives?

Q. Resolution Strategies :

- Recrystallization : Repeat crystallization in different solvents (e.g., EtOH vs. EtOAc/hexane).

- DSC Analysis : Differential scanning calorimetry identifies polymorphs (e.g., Form I melts at 170°C; Form II at 165°C) .

Example : A reported mp of 170–173°C for a carboxamide derivative was confirmed after solvent optimization .

Methodological Pitfalls: Why do some synthetic routes yield low aldehyde purity?

Q. Common Issues :

- Over-Oxidation : MnO₂ may oxidize the aldehyde to carboxylic acid; use milder oxidants (e.g., TEMPO/NaClO).

- Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc) separates aldehyde from unreacted alcohol precursors .

Quality Control : LC-MS (ESI+) confirms [M+H]⁺ peaks (e.g., m/z 188.1 for C₁₀H₉N₃O) .

Advanced Crystallography: How to model weak electron density near the aldehyde group?

Q. Refinement Techniques :

- Harmonic Restraints : Apply DFIX/DANG constraints to C=O and adjacent bonds.

- Multipole Refinement : Use Hirshfeld atom refinement (HAR) for precise electron density mapping.

Example : Weak density at the aldehyde oxygen was resolved by modeling 10% occupancy of a water molecule .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.